molecular formula C7H9NO2S B2395769 7-Thia-1-azaspiro[4.4]nonane-2,4-dione CAS No. 1955524-15-8

7-Thia-1-azaspiro[4.4]nonane-2,4-dione

Cat. No.: B2395769
CAS No.: 1955524-15-8
M. Wt: 171.21
InChI Key: NQXIZYQGLSGVMB-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. It contains a sulfur atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research. The compound has a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol .

Mechanism of Action

Target of Action

The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .

Mode of Action

The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.

Biochemical Pathways

The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione can be achieved through various synthetic routes. One efficient method involves the reaction of a thiol with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and yields the desired spiro compound in good purity .

Industrial Production Methods

While specific industrial production methods for 7-Thia-1-azaspiro[4The scalability of the reaction conditions, such as temperature and solvent choice, allows for the efficient production of the compound in industrial quantities .

Chemical Reactions Analysis

Types of Reactions

7-Thia-1-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Thia-1-azaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Thia-1-azaspiro[4.4]nonane-2,4-dione is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms.

Properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXIZYQGLSGVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12C(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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